molecular formula C15H14N2O2 B15077259 3-Hydroxy-3-(6-methyl-2-pyridylmethyl)-2-indolinone CAS No. 199929-32-3

3-Hydroxy-3-(6-methyl-2-pyridylmethyl)-2-indolinone

Cat. No.: B15077259
CAS No.: 199929-32-3
M. Wt: 254.28 g/mol
InChI Key: ZPHCOLFKJTVWNJ-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(6-methyl-2-pyridylmethyl)-2-indolinone is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxy group, a methyl-substituted pyridylmethyl group, and an indolinone core. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-(6-methyl-2-pyridylmethyl)-2-indolinone typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-2-pyridylmethylamine with an appropriate indolinone precursor under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure consistency and purity of the final product. Post-reaction purification steps, including crystallization and chromatography, are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-3-(6-methyl-2-pyridylmethyl)-2-indolinone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The pyridylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

3-Hydroxy-3-(6-methyl-2-pyridylmethyl)-2-indolinone has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(6-methyl-2-pyridylmethyl)-2-indolinone involves its interaction with specific molecular targets. The hydroxy group and the indolinone core play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    3-Hydroxy-2-methylpyridine: Shares the hydroxy and pyridine groups but lacks the indolinone core.

    6-Methyl-2-pyridylmethylamine: Contains the pyridylmethyl group but differs in overall structure.

Uniqueness: 3-Hydroxy-3-(6-methyl-2-pyridylmethyl)-2-indolinone is unique due to its combination of functional groups and the indolinone core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar molecules.

Properties

CAS No.

199929-32-3

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

3-hydroxy-3-[(6-methylpyridin-2-yl)methyl]-1H-indol-2-one

InChI

InChI=1S/C15H14N2O2/c1-10-5-4-6-11(16-10)9-15(19)12-7-2-3-8-13(12)17-14(15)18/h2-8,19H,9H2,1H3,(H,17,18)

InChI Key

ZPHCOLFKJTVWNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CC2(C3=CC=CC=C3NC2=O)O

Origin of Product

United States

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